molecular formula C16H21NO3 B11111153 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione CAS No. 62582-38-1

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B11111153
CAS No.: 62582-38-1
M. Wt: 275.34 g/mol
InChI Key: JGDYZRUHCGMGFN-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of 4-butoxybenzaldehyde with 3-acetylpyridine in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The reaction mixture is then treated with aqueous ammonia (NH3) to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

62582-38-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-(4-butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H21NO3/c1-4-5-10-20-13-8-6-12(7-9-13)16(2)11-14(18)17(3)15(16)19/h6-9H,4-5,10-11H2,1-3H3

InChI Key

JGDYZRUHCGMGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C

Origin of Product

United States

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